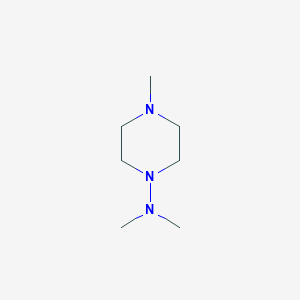

N,N,4-Trimethylpiperazin-1-amine

Description

N,N,4-Trimethylpiperazin-1-amine (CAS 104-19-8) is a piperazine derivative with three methyl substituents: two on the terminal nitrogen (N,N-dimethyl) and one on the 4-position of the piperazine ring. Its molecular formula is C₇H₁₇N₃, yielding a molecular weight of 143.23 g/mol. This compound is widely utilized as a catalyst in polyurethane foam production due to its strong basicity and ability to accelerate urethane and urea reactions . Synonyms include Toyocat NP and Kaolizer 8, reflecting its industrial applications. The methyl groups enhance lipophilicity, improving solubility in organic solvents like dichloromethane and toluene, while limiting water solubility .

Properties

CAS No. |

52722-82-4 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N,N,4-trimethylpiperazin-1-amine |

InChI |

InChI=1S/C7H17N3/c1-8(2)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 |

InChI Key |

DRKVIJXWFGFHDK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Industrial Production Methods: The industrial production of piperazine derivatives often involves a two-stage synthesis starting from piperazine, followed by nitrosation and reduction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N,4-Trimethylpiperazin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazines and sulfonamides

Scientific Research Applications

Chemistry: N,N,4-Trimethylpiperazin-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives and their interactions with biological targets .

Medicine: Piperazine derivatives, including N,N,4-Trimethylpiperazin-1-amine, are investigated for their potential therapeutic applications, such as antimicrobial and antitumor activities .

Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

N,N,4-Trimethylpiperazin-1-amine exerts its effects by interacting with specific molecular targets, such as GABA receptors. It binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .

Comparison with Similar Compounds

Alkyl-Substituted Piperazines

- N,N,4-Trimethylpiperazin-1-amine: Substituents: N,N-dimethyl and 4-methyl. Molecular Weight: 143.23 g/mol. Applications: Polyurethane catalyst .

- 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine (CAS 876717-12-3): Substituents: Aminomethyl and N,N,1-trimethyl groups. Molecular Weight: 173.29 g/mol. Solubility: Moderate in polar solvents due to the aminomethyl group.

Aromatic and Heterocyclic-Substituted Piperazines

N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine (CAS 315216-53-6):

N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14):

Fluorinated Piperazines

- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine: Substituents: Trifluoromethylphenyl and cyclopentyl-tetrahydrofuran groups. Molecular Weight: 468.2 g/mol. Solubility: Moderate in ethanol; low aqueous solubility. Applications: Anticancer agents targeting ATPases .

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Solubility Profile |

|---|---|---|---|---|

| N,N,4-Trimethylpiperazin-1-amine | N,N,4-Trimethyl | 143.23 | Polyurethane catalyst | High in organic solvents |

| 4-(Aminomethyl)-N,N,1-trimethylpiperidin-4-amine | Aminomethyl, N,N,1-trimethyl | 173.29 | Chemical intermediate | Polar solvents |

| N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine | Chloro-nitrobenzylidene, phenyl | 368.82 | Pharmaceutical intermediate | DMSO/DMF |

| Trifluoromethylphenyl derivatives (e.g., Example 10) | Trifluoromethyl, cyclopentyl | ~468.2 | Anticancer agents | Ethanol |

Key Research Findings

Catalytic Efficiency: N,N,4-Trimethylpiperazin-1-amine outperforms non-methylated piperazines in polyurethane foam reactions due to its electron-donating methyl groups, which enhance nucleophilicity .

Fluorinated Derivatives : Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets, making them viable for drug development .

Safety Profiles : Alkyl-substituted piperazines like N,N,4-Trimethylpiperazin-1-amine generally have lower toxicity compared to aromatic derivatives (e.g., nitro-containing compounds in ), which may pose mutagenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.